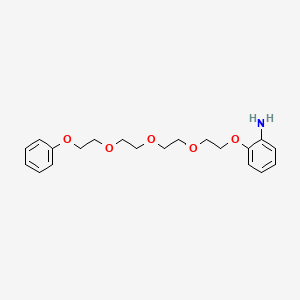
2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline is an organic compound with the molecular formula C20H27NO5. This compound is characterized by its complex structure, which includes multiple ethoxy groups and a phenoxy group attached to an aniline moiety. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline typically involves the reaction of 2-phenoxyethanol with ethylene oxide in the presence of a base to form 2-(2-phenoxyethoxy)ethanol. This intermediate is then further reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is reacted with aniline to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenoxy and ethoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Phenoxyethoxy)ethoxy)ethanol: Similar structure but lacks the aniline group.
2-(2-(2-Ethoxyethoxy)ethoxy)ethanol: Similar ethoxy chain but different substituents.
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Contains methoxy groups instead of phenoxy
Uniqueness
2-(2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethoxy)aniline is unique due to its combination of phenoxy and aniline groups, which confer specific chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in biological research.
Properties
CAS No. |
89346-81-6 |
|---|---|
Molecular Formula |
C20H27NO5 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]aniline |
InChI |
InChI=1S/C20H27NO5/c21-19-8-4-5-9-20(19)26-17-15-24-13-11-22-10-12-23-14-16-25-18-6-2-1-3-7-18/h1-9H,10-17,21H2 |
InChI Key |
NNXWFHGGLWPBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCOCCOCCOC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



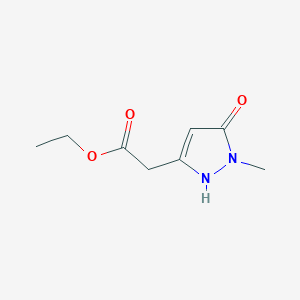
![16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane](/img/structure/B14382802.png)
![1,1'-(1,4-Phenylene)bis[5-(dimethylamino)penta-2,4-dien-1-one]](/img/structure/B14382808.png)
![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
![1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene](/img/structure/B14382815.png)


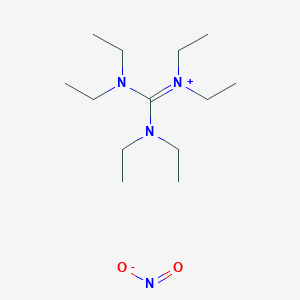
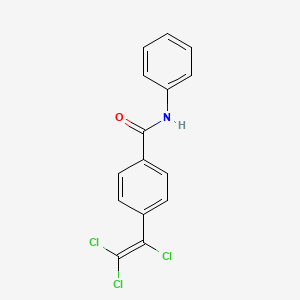
![1,1'-[Oxydi(4,1-phenylene)]bis(2,4,6-trimethylpyridin-1-ium) diperchlorate](/img/structure/B14382853.png)
![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)
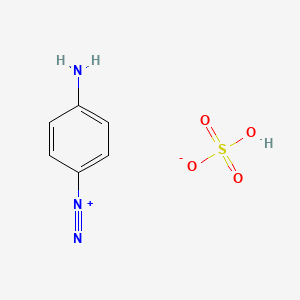
![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)
